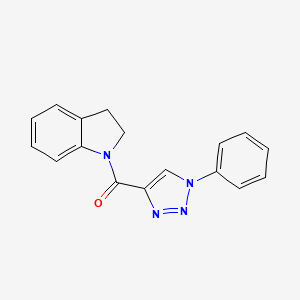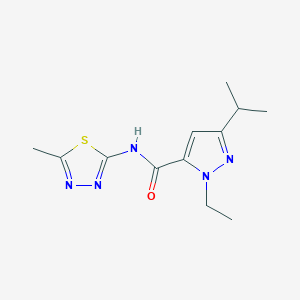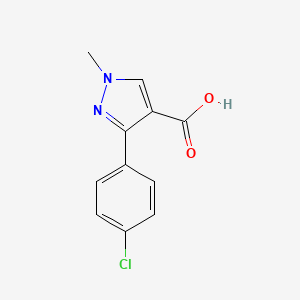![molecular formula C18H14N8O2 B7498621 3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide, also known as PTB, is a chemical compound that has been widely used in scientific research. PTB has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been shown to bind to the SH2 domain of various proteins, which may affect their activity. In addition, this compound has been shown to inhibit the activity of the tyrosine kinase Src, which may be due to its binding to the SH2 domain of Src.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of Src, which is involved in various cellular processes, including cell proliferation and survival. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide in lab experiments is its ability to bind to the SH2 domain of various proteins, making it a valuable tool in the study of protein-protein interactions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide in scientific research. One area of interest is the development of this compound derivatives with improved binding affinity and selectivity for specific proteins. In addition, this compound may be used in the development of new anti-cancer agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide can be synthesized through a multistep reaction process. The first step involves the reaction of 3-(tetrazol-1-yl)benzoic acid with thionyl chloride to form 3-(tetrazol-1-yl)benzoyl chloride. The second step involves the reaction of 3-(tetrazol-1-yl)benzoyl chloride with 3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of a base such as triethylamine. The final step involves purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide has been widely used as a tool in scientific research. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been shown to bind to the SH2 domain of various proteins, including the Src family kinases. This binding can be used to study the role of these proteins in various cellular processes.
Eigenschaften
IUPAC Name |
3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O2/c27-17(13-7-4-8-14(9-13)26-11-19-24-25-26)22-23-18(28)16-10-15(20-21-16)12-5-2-1-3-6-12/h1-11H,(H,20,21)(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZABARSISZQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)
![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)


![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)
